molecular formula C6H4F3N B1293507 2,4,6-Trifluoroaniline CAS No. 363-81-5

2,4,6-Trifluoroaniline

Cat. No. B1293507
CAS RN: 363-81-5
M. Wt: 147.1 g/mol
InChI Key: BJSVKBGQDHUBHZ-UHFFFAOYSA-N
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Description

2,4,6-Trifluoroaniline is a chemical compound that is part of the aniline family, where the aniline moiety is substituted with three fluorine atoms at the 2, 4, and 6 positions of the benzene ring. This structure is expected to influence its chemical reactivity and physical properties, making it a compound of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of compounds related to 2,4,6-trifluoroaniline involves the use of aryl iodides, trifluoroacetic acid, and trimethoxybenzene as precursors. The process occurs under mild temperatures and oxidizing conditions, which broadens the scope of the reaction and eliminates the need for a separate anion exchange step to install the trifluoroacetate group . Although the paper does not directly describe the synthesis of 2,4,6-trifluoroaniline, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4,6-trifluoroaniline has been determined using techniques such as single-crystal X-ray diffraction studies. These studies are crucial for confirming the molecular geometry and the position of substituents on the aromatic ring, which in turn affects the reactivity and properties of the compound .

Chemical Reactions Analysis

The reactivity of 2,4,6-trifluoroaniline can be inferred from related compounds, where electrophilic monofluoromethylating reagents like fluoromethyl-2,4,6-trinitrophenylsulfonate are used to introduce CH2F groups into nitrogen nucleophiles . This suggests that 2,4,6-trifluoroaniline could undergo similar electrophilic substitution reactions, potentially allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trifluoroaniline are not directly discussed in the provided papers. However, the presence of trifluoromethyl groups is known to influence the acidity, lipophilicity, and electronic properties of aromatic compounds. For instance, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony have been synthesized, and their crystal structures suggest that the fluoromethyl substituents affect the coordination chemistry of the central atom . This could imply that 2,4,6-trifluoroaniline may have unique electronic properties and reactivity patterns due to the electron-withdrawing effect of the fluorine atoms.

Scientific Research Applications

Synthesis of 3-nitro-2,4,6-trifluoroacetanilide

  • Application Summary : 2,4,6-Trifluoroaniline is used as a starting material in the synthesis of 3-nitro-2,4,6-trifluoroacetanilide .
  • Results or Outcomes : The result of this synthesis is the compound 3-nitro-2,4,6-trifluoroacetanilide .

Synthesis of N′-phenyl-N-(1-phenylcyclopentyl)-methyl ureas

  • Application Summary : 2,4,6-Trifluoroaniline is used in the synthesis of a series of N′-phenyl-N-(1-phenylcyclopentyl)-methyl ureas .
  • Results or Outcomes : The result of this synthesis is a series of N′-phenyl-N-(1-phenylcyclopentyl)-methyl ureas .

Synthesis of 4-substituted 2,6-difluoro N-aryl pyridinones

  • Application Summary : 2,4,6-Trifluoroaniline is used in the synthesis of 4-substituted 2,6-difluoro N-aryl pyridinones .
  • Results or Outcomes : The result of this synthesis is a series of 4-substituted 2,6-difluoro N-aryl pyridinones .

Safety And Hazards

2,4,6-Trifluoroaniline is classified as a flammable solid and is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSVKBGQDHUBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189842
Record name 2,4,6-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trifluoroaniline

CAS RN

363-81-5
Record name 2,4,6-Trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluoroaniline
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Record name 2,4,6-Trifluoroaniline
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Record name 2,4,6-trifluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
119
Citations
R Betz, P Klüfers - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C6H4F3N, is a fluoro derivative of aniline. The molecule shows non-crystallographic mirror symmetry. Bond lengths are normal. The C—C—C angles show some …
Number of citations: 11 scripts.iucr.org
M Riviere-baudet, F El Baz, J Satge… - … , Sulfur, and Silicon …, 1996 - Taylor & Francis
Germyl derivatives of N-2,4,6-trifluoroaniline were synthesized either by dehydrohalogenation between halogermanes and 2,4,6-trifluoroaniline over DBU (1,8-diazabicyclo[5.4.0]undec-…
Number of citations: 8 www.tandfonline.com
K Haruna, TA Saleh, J Al Thagfi, AA Al-Saadi - Journal of Molecular …, 2016 - Elsevier
A comparative electronic and spectroscopic analysis of 2,4,6-trichloroaniline (TCA) and 2,4,6-tribromoaniline (TBA) was carried out by theoretical and experimental techniques. The NH …
Number of citations: 39 www.sciencedirect.com
T Schaefer, GH Penner - Canadian journal of chemistry, 1985 - cdnsciencepub.com
The long-range coupling constants between amino protons and the ring proton or fluorine nucleus in the para position of aniline and p-fluoroaniline imply that, in benzene solution, the …
Number of citations: 3 cdnsciencepub.com
JS Al-Otaibi, YS Mary, YS Mary, S Kaya… - Journal of …, 2022 - Taylor & Francis
Adsorption of 2,4,6-tribromoaniline (BA), 2,4,6-trifluoroaniline (FA) and 2,4,6-trichloroaniline (CA) onto the surface of coronene/fullerene/fullerene-like nanocages was investigated by …
Number of citations: 29 www.tandfonline.com
M Hossain, R Garai, RK Gupta… - Journal of Materials …, 2021 - pubs.rsc.org
Hybrid perovskite solar cells (PVSCs) are extremely susceptible to moisture and heat, which restricts their commercial viability. Herein, three multifunctional fluoroaromatic amine …
Number of citations: 20 pubs.rsc.org
RE Banks, MG Barlow, JC Hornby… - Journal of Fluorine …, 1979 - Elsevier
2, 3, 5, 6-Tetrafluoroaniline behaved like pentafluoroaniline [2] and yielded an isolable a-dichloro-derivative (I) which underwent smooth iodine-initiated rearrangement to the …
Number of citations: 3 www.sciencedirect.com
RC Samanta, H Yamamoto - Chemistry–A European Journal, 2015 - Wiley Online Library
Electrophilic halogenation is used to produce a wide variety of halogenated compounds. Previously reported methods have been developed mainly using a reagent‐based approach. …
W Zhang, Y Gao, L Peng, Y Zhao… - Chinese Journal of …, 2016 - pesquisa.bvsalud.org
Graphene oxide (GO) modified stationary phase for open tubular capillary (3 m× 25 μm id) of liquid chromatography (OT-CLC) was fabricated by coating GO sheets onto poly (…
Number of citations: 3 pesquisa.bvsalud.org
L Lou, A Tagaya, Y Ide, Y Koike… - Journal of Polymer …, 2012 - Wiley Online Library
Copolymers of methyl methacrylate (MMA) with 2,3,4‐ and 2,4,6‐trifluorophenyl maleimides (TFPMIs) were synthesized by a free radical initiator, azobisisobutyronitrile, in 1,4‐dioxane …
Number of citations: 20 onlinelibrary.wiley.com

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